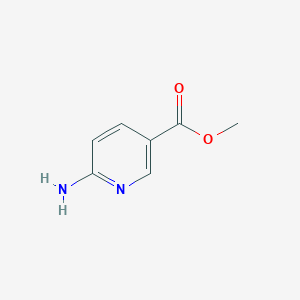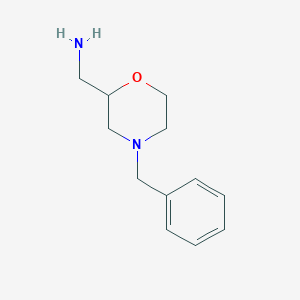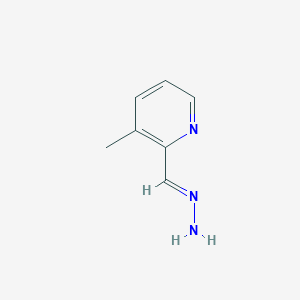
(E)-2-(hydrazonomethyl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(hydrazonomethyl)-3-methylpyridine, also known as HMP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of (E)-2-(hydrazonomethyl)-3-methylpyridine is not well understood. However, studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can interact with various enzymes and proteins in the body, leading to the observed biological effects.
Biochemical And Physiological Effects
(E)-2-(hydrazonomethyl)-3-methylpyridine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacteria and fungi, and reduce inflammation. In vivo studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can reduce tumor growth in mice, protect against oxidative stress, and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (E)-2-(hydrazonomethyl)-3-methylpyridine in lab experiments is its versatility. (E)-2-(hydrazonomethyl)-3-methylpyridine can be easily synthesized and can be used as a starting material for the synthesis of various organic compounds. However, one of the limitations of using (E)-2-(hydrazonomethyl)-3-methylpyridine is its potential toxicity. (E)-2-(hydrazonomethyl)-3-methylpyridine has been shown to exhibit cytotoxic effects in some cell lines, and caution should be exercised when handling (E)-2-(hydrazonomethyl)-3-methylpyridine.
Future Directions
There are many potential future directions for (E)-2-(hydrazonomethyl)-3-methylpyridine research. One area of interest is the development of (E)-2-(hydrazonomethyl)-3-methylpyridine-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of (E)-2-(hydrazonomethyl)-3-methylpyridine as a natural pesticide in agriculture. Additionally, (E)-2-(hydrazonomethyl)-3-methylpyridine can be used as a precursor for the synthesis of various organic compounds with potential applications in material science. Further studies are needed to fully understand the mechanism of action and potential applications of (E)-2-(hydrazonomethyl)-3-methylpyridine.
Synthesis Methods
(E)-2-(hydrazonomethyl)-3-methylpyridine can be synthesized by reacting 3-methylpyridine with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction takes place at a temperature of around 80-90°C, and the resulting product is purified by recrystallization.
Scientific Research Applications
(E)-2-(hydrazonomethyl)-3-methylpyridine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (E)-2-(hydrazonomethyl)-3-methylpyridine has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, (E)-2-(hydrazonomethyl)-3-methylpyridine has been shown to have insecticidal and herbicidal effects. In material science, (E)-2-(hydrazonomethyl)-3-methylpyridine has been used as a precursor for the synthesis of various organic compounds.
properties
CAS RN |
106911-07-3 |
|---|---|
Product Name |
(E)-2-(hydrazonomethyl)-3-methylpyridine |
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
(E)-(3-methylpyridin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C7H9N3/c1-6-3-2-4-9-7(6)5-10-8/h2-5H,8H2,1H3/b10-5+ |
InChI Key |
GHLKUWLZLWAVKP-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)/C=N/N |
SMILES |
CC1=C(N=CC=C1)C=NN |
Canonical SMILES |
CC1=C(N=CC=C1)C=NN |
synonyms |
2-Pyridinecarboxaldehyde,3-methyl-,hydrazone(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)

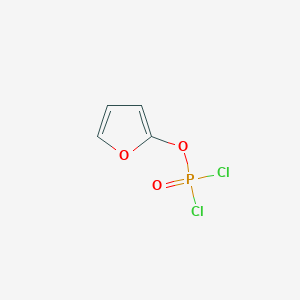

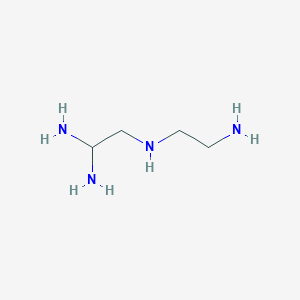
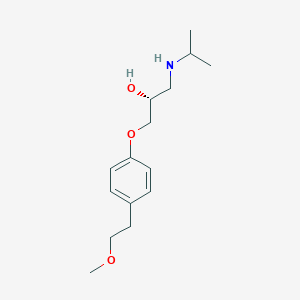
![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
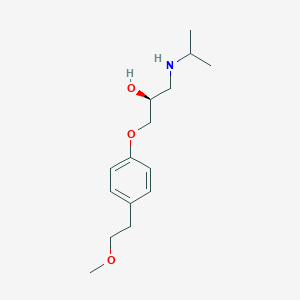
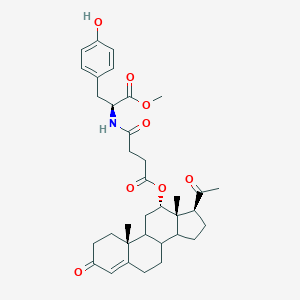
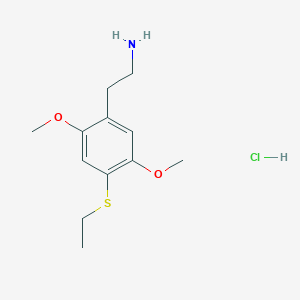
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
